Cas no 2168367-70-0 (methyl 4-methanesulfonylpiperidine-4-carboxylate)

Methyl 4-methanesulfonylpiperidine-4-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its functionalized piperidine scaffold. The presence of both methanesulfonyl and carboxylate ester groups enhances its reactivity, making it useful in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The sulfonyl group facilitates nucleophilic substitution reactions, while the ester moiety allows further derivatization via hydrolysis or reduction. Its stable crystalline form ensures consistent handling and storage. This compound is often employed in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a building block for heterocyclic and peptidomimetic structures.
methyl 4-methanesulfonylpiperidine-4-carboxylate structure
2168367-70-0 structure
Product name:methyl 4-methanesulfonylpiperidine-4-carboxylate
CAS No:2168367-70-0
MF:C8H15NO4S
MW:221.27400135994
CID:6307633
PubChem ID:137938632

methyl 4-methanesulfonylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-methanesulfonylpiperidine-4-carboxylate
    • 2168367-70-0
    • Methyl 4-methylsulfonylpiperidine-4-carboxylate
    • EN300-1070200
    • Inchi: 1S/C8H15NO4S/c1-13-7(10)8(14(2,11)12)3-5-9-6-4-8/h9H,3-6H2,1-2H3
    • InChI Key: ZZOCTNJRCZOLLL-UHFFFAOYSA-N
    • SMILES: S(C)(C1(C(=O)OC)CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 221.07217913g/mol
  • Monoisotopic Mass: 221.07217913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.8Ų
  • XLogP3: -0.6

methyl 4-methanesulfonylpiperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1070200-0.05g
methyl 4-methanesulfonylpiperidine-4-carboxylate
2168367-70-0 95%
0.05g
$1091.0 2023-10-28
Enamine
EN300-1070200-0.1g
methyl 4-methanesulfonylpiperidine-4-carboxylate
2168367-70-0 95%
0.1g
$1144.0 2023-10-28
Enamine
EN300-1070200-10.0g
methyl 4-methanesulfonylpiperidine-4-carboxylate
2168367-70-0
10g
$6512.0 2023-06-10
Enamine
EN300-1070200-1.0g
methyl 4-methanesulfonylpiperidine-4-carboxylate
2168367-70-0
1g
$1515.0 2023-06-10
Enamine
EN300-1070200-10g
methyl 4-methanesulfonylpiperidine-4-carboxylate
2168367-70-0 95%
10g
$5590.0 2023-10-28
Enamine
EN300-1070200-5.0g
methyl 4-methanesulfonylpiperidine-4-carboxylate
2168367-70-0
5g
$4391.0 2023-06-10
Enamine
EN300-1070200-5g
methyl 4-methanesulfonylpiperidine-4-carboxylate
2168367-70-0 95%
5g
$3770.0 2023-10-28
Enamine
EN300-1070200-2.5g
methyl 4-methanesulfonylpiperidine-4-carboxylate
2168367-70-0 95%
2.5g
$2548.0 2023-10-28
Enamine
EN300-1070200-1g
methyl 4-methanesulfonylpiperidine-4-carboxylate
2168367-70-0 95%
1g
$1299.0 2023-10-28
Enamine
EN300-1070200-0.5g
methyl 4-methanesulfonylpiperidine-4-carboxylate
2168367-70-0 95%
0.5g
$1247.0 2023-10-28

Additional information on methyl 4-methanesulfonylpiperidine-4-carboxylate

Methyl 4-Methanesulfonylpiperidine-4-Carboxylate (CAS No. 2168367-70-0): A Comprehensive Overview

Methyl 4-methanesulfonylpiperidine-4-carboxylate (CAS No. 2168367-70-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, characterized by its unique structural and chemical properties, plays a pivotal role in the synthesis of various bioactive molecules. Its molecular structure, featuring a piperidine ring substituted with a methanesulfonyl group and a carboxylate moiety, makes it a versatile intermediate in the creation of complex pharmacophores.

The significance of Methyl 4-methanesulfonylpiperidine-4-carboxylate lies in its applications across multiple domains of medicinal chemistry. One of the primary areas where this compound has made a notable impact is in the development of novel therapeutic agents. The piperidine core is a common structural motif found in many drugs due to its ability to enhance bioavailability and binding affinity to biological targets. The methanesulfonyl group introduces additional functional properties that can be exploited for modulating drug efficacy and pharmacokinetics.

In recent years, there has been a surge in research focused on the development of small molecule inhibitors for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Methyl 4-methanesulfonylpiperidine-4-carboxylate has emerged as a valuable building block in these efforts. Its incorporation into drug candidates has led to the discovery of several promising compounds that exhibit potent activity against target enzymes and receptors. For instance, studies have demonstrated its utility in the synthesis of inhibitors targeting kinases and proteases, which are key players in disease pathways.

The compound's structural features also make it an attractive candidate for further derivatization, allowing researchers to fine-tune its properties for specific applications. The methanesulfonyl group can be readily modified through various chemical reactions, such as nucleophilic substitution or reduction, enabling the creation of a diverse array of derivatives with tailored characteristics. This flexibility has been instrumental in optimizing drug-like properties such as solubility, metabolic stability, and cell permeability.

Recent advancements in computational chemistry and high-throughput screening have further accelerated the exploration of Methyl 4-methanesulfonylpiperidine-4-carboxylate as a scaffold for drug discovery. These technologies have enabled the rapid identification of novel analogs with enhanced potency and selectivity. For example, virtual screening algorithms have been employed to predict binding interactions between this compound and biological targets, facilitating the design of next-generation therapeutics.

The role of Methyl 4-methanesulfonylpiperidine-4-carboxylate extends beyond its use as an intermediate in drug synthesis. It has also been explored as a component in materials science applications, where its unique chemical properties contribute to the development of advanced polymers and coatings. The presence of both polar functional groups enhances its compatibility with various matrices, making it suitable for use in formulations requiring specific interactions with biological or synthetic materials.

In conclusion, Methyl 4-methanesulfonylpiperidine-4-carboxylate (CAS No. 2168367-70-0) represents a multifaceted compound with broad applications in pharmaceuticals and materials science. Its structural versatility and functional attributes have positioned it as a key intermediate in the synthesis of bioactive molecules, contributing to advancements in drug development across multiple therapeutic areas. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation in both academic and industrial settings.

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